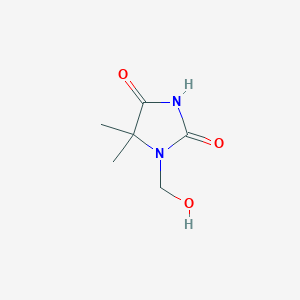
1-(Hydroxymethyl)-5,5-dimethylhydantoin
Cat. No. B089587
Key on ui cas rn:
116-25-6
M. Wt: 158.16 g/mol
InChI Key: SIQZJFKTROUNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05252744
Procedure details


DMDMH is a formaldehyde donor which is the diformylated product of DMH and formaldehyde. MDMH is first formed as an intermediate. MDMH, itself, is a formaldehyde scavenger containing about 19% by weight of bound, but available, formaldehyde. Subsequent reaction of MDMH with formaldehyde yields DMDMH which theoretically contains 31.9% of bound but available, formaldehyde.





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[N:8]([CH2:9][OH:10])[C:6](=[O:7])[NH:5][C:3]1=[O:4].[CH2:12]=[O:13]>>[CH3:1][C:2]1([CH3:11])[N:8]([CH2:9][OH:10])[C:6](=[O:7])[N:5]([CH2:12][OH:13])[C:3]1=[O:4].[CH2:3]=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(=O)NC(=O)N1CO)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(=O)NC(=O)N1CO)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C(=O)N(C(=O)N1CO)CO)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
